Methyl [diazo(phenyl)methyl]phenylphosphinate
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Overview
Description
Methyl [diazo(phenyl)methyl]phenylphosphinate is an organic compound that contains a diazo group (-N=N-) attached to a phenyl ring and a phosphinate group
Preparation Methods
The synthesis of methyl [diazo(phenyl)methyl]phenylphosphinate typically involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction results in the formation of the diazo compound, which can be isolated as a yellow oil. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Chemical Reactions Analysis
Methyl [diazo(phenyl)methyl]phenylphosphinate undergoes a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Cyclopropanation: The compound can be used to generate donor-acceptor carbenes, which can insert into C-H bonds or participate in cyclopropanation reactions.
Common reagents used in these reactions include copper salts (for Sandmeyer reactions), dirhodium tetraacetate (for carbene generation), and various reducing agents.
Scientific Research Applications
Methyl [diazo(phenyl)methyl]phenylphosphinate has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the generation of carbenes, which are valuable intermediates in the synthesis of complex organic molecules.
Materials Science: The compound’s ability to form stable carbenes makes it useful in the development of new materials with unique properties.
Biological Research:
Medicinal Chemistry: The compound’s reactivity can be harnessed for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of methyl [diazo(phenyl)methyl]phenylphosphinate primarily involves the generation of carbenes. When the diazo group is activated (e.g., by heat, light, or a catalyst), it decomposes to form a carbene intermediate. This highly reactive species can then insert into various chemical bonds, facilitating a wide range of chemical transformations .
Comparison with Similar Compounds
Methyl [diazo(phenyl)methyl]phenylphosphinate can be compared to other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, this compound is unique due to the presence of the phosphinate group, which can influence its reactivity and stability.
Similar compounds include:
Diazomethane: A simple diazo compound used for methylation reactions.
Ethyl diazoacetate: Used in cyclopropanation and insertion reactions.
Methyl phenyldiazoacetate: Similar in structure and used for generating carbenes.
These comparisons highlight the unique properties of this compound, particularly its potential for generating stable carbenes and its applications in various fields of research.
Properties
CAS No. |
56641-52-2 |
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Molecular Formula |
C14H13N2O2P |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
[diazo-[methoxy(phenyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C14H13N2O2P/c1-18-19(17,13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
NAJLDLPWPWNMQV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
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